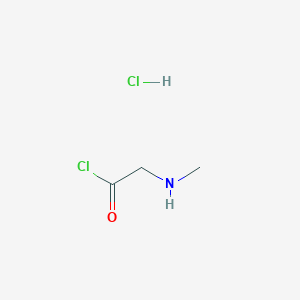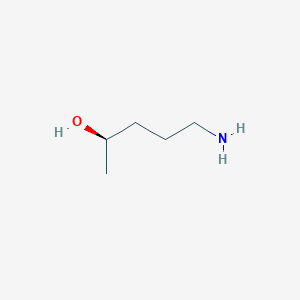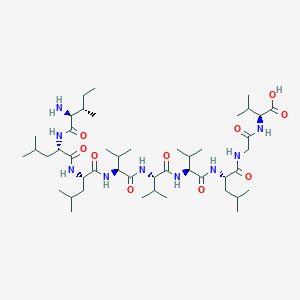![molecular formula C20H14ClN3O B12558577 Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- CAS No. 188677-14-7](/img/structure/B12558577.png)
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors. This particular compound is notable for its complex structure, which includes a benzonitrile group, a chlorophenyl group, and an azo linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol or an aromatic amine to form the azo compound.
For industrial production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of nitro compounds or carboxylic acids.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vivid color properties.
作用机制
The mechanism of action of benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- involves its interaction with molecular targets through its azo and nitrile groups. The azo group can participate in redox reactions, while the nitrile group can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
4-Bromobenzonitrile: Contains a bromine atom instead of a chlorophenyl group.
4-Formylbenzonitrile: Contains a formyl group instead of an azo linkage.
Uniqueness
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- is unique due to its combination of a nitrile group, an azo linkage, and a chlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in dye and pigment production, as well as in scientific research.
属性
CAS 编号 |
188677-14-7 |
|---|---|
分子式 |
C20H14ClN3O |
分子量 |
347.8 g/mol |
IUPAC 名称 |
4-[[4-[(2-chlorophenyl)methoxy]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C20H14ClN3O/c21-20-4-2-1-3-16(20)14-25-19-11-9-18(10-12-19)24-23-17-7-5-15(13-22)6-8-17/h1-12H,14H2 |
InChI 键 |
VLGYKVSERMDNBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
![1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene](/img/structure/B12558524.png)


![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)


![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine](/img/structure/B12558550.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)

![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
